molecular formula C12H10N4O2 B189243 3-Benzyl-1H-purine-2,6(3H,7H)-dione CAS No. 19844-93-0

3-Benzyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B189243
CAS RN: 19844-93-0
M. Wt: 242.23 g/mol
InChI Key: YWCSDTAKJJLSPO-UHFFFAOYSA-N
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Description

3-Benzyl-1H-purine-2,6(3H,7H)-dione, also known as BPQ or 3-Benzyl-7H-purin-2,6-dione, is a synthetic compound belonging to the purine family. It has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Purine motifs, including 3-Benzyl-1H-purine-2,6(3H,7H)-dione, have garnered significant attention in medicinal chemistry due to their prevalence in pharmacologically essential compounds. Specifically, substituted purine, notably the 2,6-disubstituted variant, is a critical intermediate in medicinal and pharmaceutical applications. Benzimidazoles, known for their importance in pharmacophores and privileged sub-structures, contribute to various biological activities when integrated with purine structures. The synthesis of purine/benzimidazole hybrids, particularly those substituted at the 6-position of purine, has shown promise in improving activity and selectivity. These hybrids have undergone in vitro screening for anticancer activities, indicating the compound's potential in developing novel therapeutic agents (Yimer & Fekadu, 2015).

Bioactive Compound Synthesis

The compound plays a role in the synthesis and study of bioactive molecules, especially in the context of furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues. Such structures are pivotal in drug design, reflecting the importance of specific substituents in medicinal chemistry of purine and pyrimidine nucleobases and nucleosides. The modification of these structures can significantly influence their biological activities, demonstrating the versatility and potential of 3-Benzyl-1H-purine-2,6(3H,7H)-dione in the synthesis of bioactive compounds with antiviral, antitumor, and antimycobacterial properties (Ostrowski, 2022).

Anticancer Agent Design

The resemblance of benzimidazole derivatives with naturally occurring nitrogenous bases, such as purine, has led to a broad range of biological activities, including anticancer properties. The review of benzimidazole derivatives as anticancer agents showcases the various mechanisms through which these derivatives exhibit anticancer properties, emphasizing the compound's role in the ongoing efforts to develop novel benzimidazole derivatives for cancer treatment (Akhtar et al., 2019).

Enzyme Inhibition for Disease Management

The compound is also integral to the study and development of inhibitors for purine-utilizing enzymes (PUEs). These enzymes are involved in the catabolism of nitrogen-containing bases, and their inhibition is crucial for managing diseases like malaria, cancer, rheumatoid arthritis, and autoimmune disorders. The review of literature up to 2014 highlights the medicinal significance of heterocyclics as PUE inhibitors and underscores the importance of structural mimicking and small structural changes in drug design, positioning 3-Benzyl-1H-purine-2,6(3H,7H)-dione as a valuable compound in the development of selective and specific PUE inhibitors (Chauhan & Kumar, 2015).

properties

IUPAC Name

3-benzyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11-9-10(14-7-13-9)16(12(18)15-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCSDTAKJJLSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365877
Record name 3-Benzyl-1H-purine-2,6(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1H-purine-2,6(3H,7H)-dione

CAS RN

19844-93-0
Record name 3-Benzyl-1H-purine-2,6(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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